(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a natural compound extracted from the plants of the Nyasalandsia genus. It is a glycoside compound that contains multiple fatty acid and sugar moieties. This compound has been recognized for its pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties .
Preparation Methods
(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is typically obtained through extraction and isolation from the Nyasalandsia genus plants. The process involves soaking the plant material in an appropriate organic solvent, followed by extraction and crystallization steps to obtain the pure compound . Industrial production methods may involve enzymatic hydrolysis and microwave extraction to enhance yield and purity .
Chemical Reactions Analysis
(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycoside reactions. In biology and medicine, it has shown potential in treating arrhythmias and regulating blood pressure in animal studies . Additionally, it is used in the pharmaceutical industry for its anti-inflammatory and antioxidant properties .
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its strong binding ability to estrogen receptors. It also exhibits activity against ouabain-induced arrhythmia by interacting with specific molecular targets and pathways in the heart .
Comparison with Similar Compounds
(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific glycoside structure and pharmacological activities. Similar compounds include curcapicycloside and (1S,2R)-O-methylthis compound, which are also norlignan glucosides isolated from the same plant genus . These compounds share similar structural features but differ in their specific biological activities and molecular configurations.
Properties
Molecular Formula |
C23H26O11 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18+,19+,20+,21-,22+,23+/m0/s1 |
InChI Key |
STEZVHWESYNLGU-JLIHBVADSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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